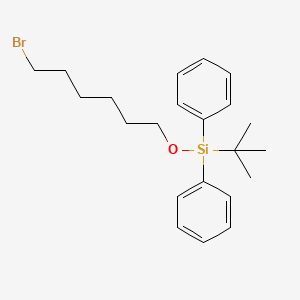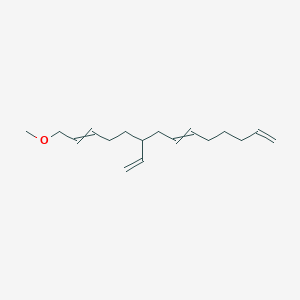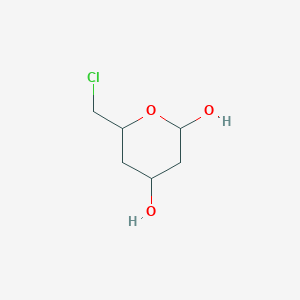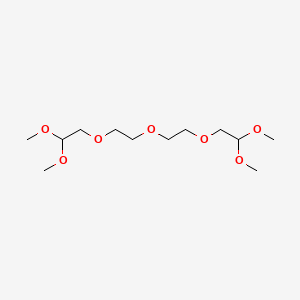
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, aprotic solvent with a high boiling point and low volatility . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .
Chemical Reactions Analysis
Types of Reactions
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted ethers .
Scientific Research Applications
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane involves its ability to act as a Lewis base, forming complexes with various metal ions. This property allows it to selectively absorb acid gases and facilitate various chemical reactions. The molecular targets and pathways involved include the interaction with metal ions and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dimethyl ether (diglyme): Similar in structure but with two ethylene glycol units.
Triethylene glycol dimethyl ether (triglyme): Contains three ethylene glycol units.
Polyethylene glycol dimethyl ether (PEGDME): A polymeric form with multiple ethylene glycol units.
Uniqueness
3,13-Dimethoxy-2,5,8,11,14-pentaoxapentadecane is unique due to its optimal balance of molecular weight, boiling point, and solubility properties. This makes it particularly suitable for applications requiring a stable, high-boiling solvent with low volatility .
Properties
CAS No. |
144118-89-8 |
|---|---|
Molecular Formula |
C12H26O7 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
2-[2-[2-(2,2-dimethoxyethoxy)ethoxy]ethoxy]-1,1-dimethoxyethane |
InChI |
InChI=1S/C12H26O7/c1-13-11(14-2)9-18-7-5-17-6-8-19-10-12(15-3)16-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
HSBNFUAHEOFFPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(COCCOCCOCC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
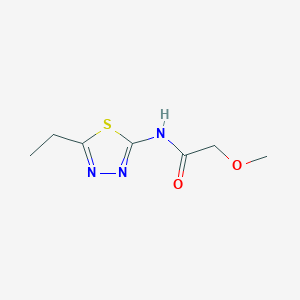

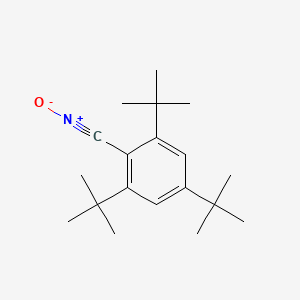
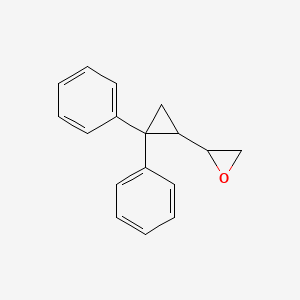


![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)


